Methyl 4-bromo-5-acetamidofuran-2-carboxylate

Description

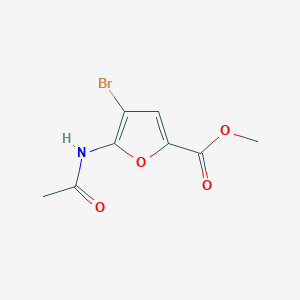

Methyl 4-bromo-5-acetamidofuran-2-carboxylate is a substituted furan derivative featuring a bromine atom at position 4, an acetamido group at position 5, and a methyl ester at position 2 of the furan ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and heterocyclic frameworks . Its structural uniqueness arises from the combination of electron-withdrawing (bromo, acetamido) and electron-donating (methyl ester) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 5-acetamido-4-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-4(11)10-7-5(9)3-6(14-7)8(12)13-2/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLINUWWKOMICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(O1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-acetamidofuran-2-carboxylate typically involves the bromination of a furan derivative followed by acetamidation and esterification. One common synthetic route starts with the bromination of furan-2-carboxylic acid to obtain 4-bromo-furan-2-carboxylic acid. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, forming 4-bromo-5-acetamidofuran-2-carboxylic acid. Finally, esterification with methanol in the presence of a catalyst such as sulfuric acid yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-acetamidofuran-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The furan ring can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or dehalogenated compounds.

Scientific Research Applications

Methyl 4-bromo-5-acetamidofuran-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-acetamidofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Compound A, from ) and Methyl 5-acetamidofuran-2-carboxylate (Compound B, from ). Key differences in structure, reactivity, and applications are outlined.

Table 1: Structural and Functional Group Comparison

| Property | Methyl 4-bromo-5-acetamidofuran-2-carboxylate | Compound A (Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) | Compound B (Methyl 5-acetamidofuran-2-carboxylate) |

|---|---|---|---|

| Core structure | Furan ring | Partially saturated benzofuran ring (2,3-dihydro) | Furan ring |

| Substituents | 4-Br, 5-acetamido, 2-COOCH₃ | 4-Acetamido, 5-Cl, 7-COOCH₃ | 5-Acetamido, 2-COOCH₃ |

| Halogen type | Bromine (Br) | Chlorine (Cl) | None |

| Ring aromaticity | Fully aromatic | Reduced aromaticity (saturated C2–C3 bond) | Fully aromatic |

Table 2: Reactivity and Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Leaving group ability | High (Br is a superior leaving group) | Moderate (Cl is less reactive than Br) | None (no halogen present) |

| Electron effects | Strong electron-withdrawing (Br, acetamido) | Moderate (Cl, acetamido) | Mild (acetamido only) |

| Solubility | Moderate in polar aprotic solvents | Lower (due to dihydrobenzofuran core) | Higher (absence of halogen) |

| Synthetic utility | Cross-coupling, Suzuki reactions | Limited by saturated ring | Direct functionalization at position 5 |

Key Analysis:

Halogen Influence :

- The bromine substituent in the target compound enhances its reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to Compound A’s chlorine, which has lower electronegativity and slower oxidative addition kinetics .

- Compound B lacks a halogen, limiting its utility in halogen-specific reactions but increasing solubility in polar media .

This contrasts with the fully aromatic furan rings in the target compound and Compound B, which exhibit greater π-electron delocalization .

Functional Group Synergy :

- The acetamido group in all three compounds contributes to hydrogen bonding, influencing crystallinity and biological interactions. However, its position (5 in the target compound vs. 4 in Compound A) alters steric and electronic effects on adjacent substituents .

Applications: The target compound’s bromine and acetamido groups make it ideal for derivatization in drug discovery (e.g., kinase inhibitors). Compound A’s dihydrobenzofuran structure may favor rigid scaffolds in natural product synthesis, while Compound B serves as a precursor for non-halogenated heterocycles .

Research Findings and Trends

- Synthetic Pathways : The target compound is often synthesized via bromination of methyl 5-acetamidofuran-2-carboxylate (Compound B), highlighting the role of halogenation in diversifying furan-based intermediates .

- Stability Studies : Brominated furans like the target compound exhibit greater thermal stability than chlorinated analogs (Compound A), as evidenced by differential scanning calorimetry (DSC) data in related studies .

Biological Activity

Methyl 4-bromo-5-acetamidofuran-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways.

Case Study Findings :

- MCF-7 Cell Line : Treatment with the compound at concentrations of 10 µM resulted in a 70% reduction in cell viability after 48 hours.

- A549 Cell Line : A dose-dependent response was observed, with IC50 values calculated at approximately 15 µM.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cellular metabolism.

- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity studies are essential for assessing its safety profile. Preliminary data indicate low acute toxicity in animal models, with an LD50 greater than 1000 mg/kg. However, long-term effects and potential mutagenicity require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.